molecular formula C28H28N4O5 B2744523 2-(4-ethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1276521-50-6

2-(4-ethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2744523
CAS RN: 1276521-50-6
M. Wt: 500.555
InChI Key: MXEOHSNDUGAKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds with pyrazole and pyrazoline cores have been synthesized and evaluated for their antimicrobial properties. For instance, a study by (Bhat et al., 2016) focused on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives showing broad-spectrum antimicrobial activities. These compounds' structure-activity relationship highlights their potential as antimicrobial agents.

Anticancer Applications

Research into pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, such as the study by (Zheng et al., 2011), has shown that these compounds can inhibit the growth of lung cancer cells in a dosage-dependent manner. Such findings indicate the potential of related compounds in cancer research, offering avenues for the development of new anticancer drugs.

Synthesis of Novel Organic Structures

The exploration of new synthetic pathways to create structurally diverse organic compounds is a significant area of scientific research. For example, (Zaware et al., 2011) discussed the synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. Such methodologies are crucial for the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science.

properties

IUPAC Name

2-(4-ethylphenyl)-5-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O5/c1-6-18-7-9-19(10-8-18)21-15-23-28(33)31(11-12-32(23)30-21)16-22-17(2)37-27(29-22)20-13-24(34-3)26(36-5)25(14-20)35-4/h7-15H,6,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEOHSNDUGAKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=C(C(=C5)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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